BTK Inhibitory Activity: Imidazo[4,5-c]pyridine Core vs. Imidazo[4,5-b]pyridine Isomer
The imidazo[4,5-c]pyridine scaffold confers significantly higher potency against Bruton's tyrosine kinase (BTK) compared to its imidazo[4,5-b]pyridine isomer. This was demonstrated in a direct head-to-head comparison of trisubstituted derivatives. The [4,5-c] series exhibited markedly enhanced BTK inhibition, a finding that contradicts expectations based on previous literature precedents [1].
| Evidence Dimension | BTK inhibitory activity (qualitative comparison) |
|---|---|
| Target Compound Data | Imidazo[4,5-c]pyridine inhibitor |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine inhibitor |
| Quantified Difference | Significantly higher activity against BTK compared to the [4,5-b] isomer; exact IC50 values not disclosed in abstract, but trend robust across multiple analogs [1]. |
| Conditions | Biochemical kinase assay (in vitro) [1] |
Why This Matters
This data justifies selection of the [4,5-c] core over the [4,5-b] isomer for BTK-targeted programs, a critical distinction for procurement of starting materials in kinase inhibitor development.
- [1] Krajčovičová, S.; Jorda, R.; Vanda, D.; et al. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. Eur. J. Med. Chem. 2021, 211, 113094. View Source
